molecular formula C14H20ClN3O2 B8443129 Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate

Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B8443129
M. Wt: 297.78 g/mol
InChI Key: FFCLVPSTIMQMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry due to its versatile chemical properties. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate typically involves the reaction of 3-chloropyridine with piperazine, followed by the introduction of a tert-butyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, influencing their activity. The chloropyridine moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate is unique due to the specific positioning of the chloropyridine moiety, which can influence its reactivity and binding properties. This positional specificity can result in different biological activities and chemical reactivity compared to its isomers .

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-4-5-16-10-11(12)15/h4-5,10H,6-9H2,1-3H3

InChI Key

FFCLVPSTIMQMOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The pyridine from step (a) above (5 g, 3.38 mmol) and tert-butylpiperazinecarboxylate (6.29 g, 3.38 mmol, Aldrich) reacted under the conditions of Example 3a to give the title compound as an orange oil. MS (ESI, pos. ion) m/z: 298 (M+1).
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One

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